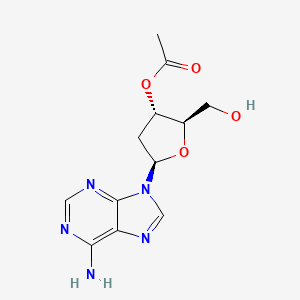
3'-O-Acetyl-2'-deoxyadenosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-O-Acetyl-2’-deoxyadenosine: is a modified nucleoside with the chemical formula C12H15N5O4 and a molecular weight of 293.28 g/mol . This compound is a derivative of 2’-deoxyadenosine, where the hydroxyl group at the 3’ position is acetylated. It is commonly used in biochemical research and has various applications in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’-O-Acetyl-2’-deoxyadenosine typically involves the acetylation of 2’-deoxyadenosine. One common method includes the use of acetic anhydride in the presence of a base such as pyridine . The reaction is carried out under mild conditions to ensure selective acetylation at the 3’ position without affecting other functional groups.
Industrial Production Methods: Industrial production of 3’-O-Acetyl-2’-deoxyadenosine follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesis equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and ensure efficient acetylation.
Chemical Reactions Analysis
Types of Reactions: 3’-O-Acetyl-2’-deoxyadenosine undergoes various chemical reactions, including:
Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions to yield 2’-deoxyadenosine.
Oxidation: The compound can be oxidized to form various derivatives, depending on the reagents used.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products Formed:
Hydrolysis: 2’-deoxyadenosine.
Oxidation: Various oxidized derivatives of 2’-deoxyadenosine.
Substitution: Substituted derivatives of 2’-deoxyadenosine.
Scientific Research Applications
Chemistry: 3’-O-Acetyl-2’-deoxyadenosine is used as a building block in the synthesis of oligonucleotides and other nucleic acid derivatives. It is also used in the study of nucleoside analogs and their chemical properties .
Biology: In biological research, 3’-O-Acetyl-2’-deoxyadenosine is used to study DNA replication and repair mechanisms. It serves as a model compound to investigate the effects of nucleoside modifications on DNA structure and function .
Medicine: Modified nucleosides like 3’-O-Acetyl-2’-deoxyadenosine are studied for their ability to inhibit viral replication and induce apoptosis in cancer cells .
Industry: In the pharmaceutical industry, 3’-O-Acetyl-2’-deoxyadenosine is used in the synthesis of nucleoside analog drugs. It is also employed in the production of diagnostic reagents and molecular probes .
Mechanism of Action
The mechanism of action of 3’-O-Acetyl-2’-deoxyadenosine involves its incorporation into DNA during replication. The acetyl group at the 3’ position can interfere with the normal base-pairing and hydrogen bonding, leading to disruptions in DNA synthesis. This can result in the inhibition of viral replication or the induction of apoptosis in cancer cells .
Molecular Targets and Pathways:
DNA Polymerase: The compound can inhibit DNA polymerase activity, preventing the elongation of the DNA strand.
Apoptosis Pathways: The incorporation of 3’-O-Acetyl-2’-deoxyadenosine into DNA can trigger apoptosis through the activation of p53 and other apoptotic pathways.
Comparison with Similar Compounds
2’-Deoxyadenosine: The parent compound without the acetyl group.
3’-Deoxyadenosine (Cordycepin): Lacks the hydroxyl group at the 3’ position.
3’,5’-Di-O-acetyl-2’-deoxyadenosine: Contains acetyl groups at both the 3’ and 5’ positions.
Uniqueness: 3’-O-Acetyl-2’-deoxyadenosine is unique due to its selective acetylation at the 3’ position, which imparts distinct chemical and biological properties. This modification allows for specific interactions with DNA and proteins, making it a valuable tool in research and therapeutic applications .
Properties
Molecular Formula |
C12H15N5O4 |
|---|---|
Molecular Weight |
293.28 g/mol |
IUPAC Name |
[(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] acetate |
InChI |
InChI=1S/C12H15N5O4/c1-6(19)20-7-2-9(21-8(7)3-18)17-5-16-10-11(13)14-4-15-12(10)17/h4-5,7-9,18H,2-3H2,1H3,(H2,13,14,15)/t7-,8+,9+/m0/s1 |
InChI Key |
ORNWXPWLGGXUNT-DJLDLDEBSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1C[C@@H](O[C@@H]1CO)N2C=NC3=C(N=CN=C32)N |
Canonical SMILES |
CC(=O)OC1CC(OC1CO)N2C=NC3=C(N=CN=C32)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Bromo-7-morpholinothiazolo[4,5-d]pyrimidin-5-amine](/img/structure/B11827906.png)
![N-[15-({2-[(3-{2-azatricyclo[10.4.0.0,]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl}-3-oxopropyl)carbamoyl]ethyl}(sulfo)amino)-15-oxo-3,6,9,12-tetraoxapentadecan-1-yl]-3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamide](/img/structure/B11827909.png)
![phenyl N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]carbamate](/img/structure/B11827910.png)
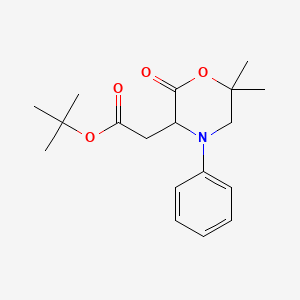
![4-Methoxy-3-[2-(4-methylpiperidin-1-yl)acetylamino]benzenesulfonylchloride](/img/structure/B11827928.png)
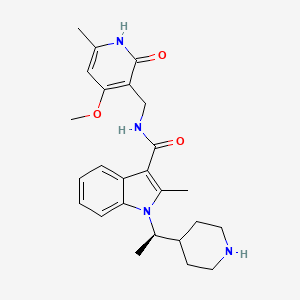
![(3aS,4S,5S,6aR)-4-((E)-4-(2-iodo-5-(trifluoromethyl)phenoxy)-3-oxobut-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B11827951.png)
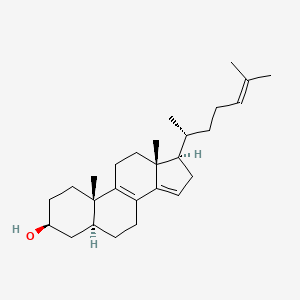
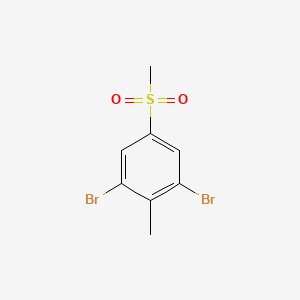
![[(2R,3S,4S,5R,6S)-6-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-2-[5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-4-oxochromen-6-yl]-6-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl 3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate](/img/structure/B11827961.png)


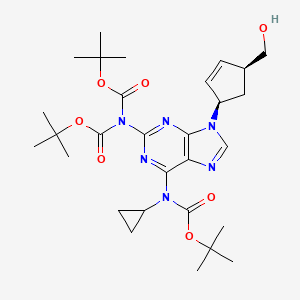
![methyl (Z)-3-[4-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoate](/img/structure/B11828000.png)
